Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis-
Overview
Description
Ethanone, 1,1’-(9-butyl-9H-carbazole-3,6-diyl)bis-, also known as 3,6-Diacetyl-9-N-butylcarbazole, is an organic compound with the molecular formula C20H21NO2 and a molecular weight of 307.39 g/mol . This compound is characterized by the presence of a carbazole core substituted with butyl and acetyl groups, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(9-butyl-9H-carbazole-3,6-diyl)bis- typically involves the acetylation of 9-butylcarbazole. The reaction is carried out using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under reflux conditions . The reaction proceeds as follows:
[ \text{9-Butylcarbazole} + 2 \text{Acetic Anhydride} \xrightarrow{\text{AlCl}_3} \text{Ethanone, 1,1’-(9-butyl-9H-carbazole-3,6-diyl)bis-} + 2 \text{Acetic Acid} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,1’-(9-butyl-9H-carbazole-3,6-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethanone, 1,1’-(9-butyl-9H-carbazole-3,6-diyl)bis- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism by which Ethanone, 1,1’-(9-butyl-9H-carbazole-3,6-diyl)bis- exerts its effects involves interactions with various molecular targets. The carbazole core can intercalate with DNA, potentially disrupting cellular processes. Additionally, the acetyl groups may participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylcarbazole: Similar in structure but with tert-butyl groups instead of butyl groups, leading to different physical properties such as increased glass transition temperature.
3,6-Diacetylcarbazole: Lacks the butyl substitution, resulting in different reactivity and applications.
Uniqueness
Ethanone, 1,1’-(9-butyl-9H-carbazole-3,6-diyl)bis- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(6-acetyl-9-butylcarbazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-4-5-10-21-19-8-6-15(13(2)22)11-17(19)18-12-16(14(3)23)7-9-20(18)21/h6-9,11-12H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXVSZGZSJIAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347920 | |
Record name | Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-95-0 | |
Record name | Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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